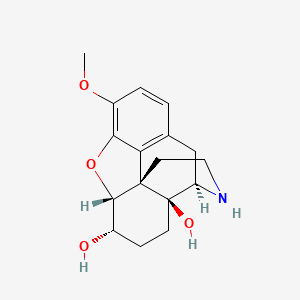

nor-6alpha-Oxycodol

Descripción general

Descripción

“nor-6alpha-Oxycodol” is an analytical reference material that is structurally similar to known opioids. It is a metabolite of oxycodone . It is intended for research and forensic applications .

Molecular Structure Analysis

The molecular formula of “this compound” is C17H21NO4, and it has a formula weight of 303.4 . The InChI code is InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17 (20)5-4-10 (19)15-16 (17,6-7-18-12)13 (9)14 (11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12+,15-,16-,17+/m0/s1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a purity of ≥98%. It is a neat solid and has solubility in DMF: 20 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml, and DMSO: 10 mg/ml .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

nor-6alpha-Oxycodol, as a metabolite of Oxycodone, contributes significantly to the overall analgesic effect. Studies show that Oxycodone itself is responsible for the majority of the analgesic effect during both oral and intravenous administration. The contribution of its metabolites, including this compound, is minimal due to low metabolite concentrations at the site of action, despite some having a much higher µ-receptor affinity than the parent drug (Klimas et al., 2013).

Cancer-Related Pain Management

This compound, as part of Oxycodone's action, is used in the management of cancer-related pain. It is an alternative to morphine and hydromorphone for cancer-related pain due to the lack of significant differences in analgesia or adverse effects between these opioids. High-quality research supports the use of Oxycodone, and by extension its metabolites, in cancer and palliative care populations (King et al., 2011).

Metabolic Therapy for Cancer

The metabolites of Oxycodone, including this compound, may indirectly contribute to research in metabolic cancer therapy. Although not directly linked to this compound, the understanding of metabolites and their actions is crucial in the context of cancer metabolism. This is evident from studies exploring the reevaluation of drugs like lonidamine and 6-diazo-5-oxo-L-norleucine (DON) in combination as metabolic therapy for cancer (Cervantes-Madrid et al., 2015).

Mecanismo De Acción

Target of Action

Nor-6alpha-Oxycodol, also known as alpha-noroxycodol, is a metabolite of oxycodone . It is structurally similar to known opioids . The primary targets of this compound are likely to be the same as those of oxycodone, which primarily targets the μ-opioid receptors .

Mode of Action

As a μ-opioid receptor agonist, this compound is expected to bind to these receptors, leading to a decrease in the perception of pain

Biochemical Pathways

Oxycodone has been shown to cause an up-regulation in GABA B receptor expression in sensory neurons . These receptors are transported to their central terminals within the dorsal horn, reinforcing a presynaptic inhibition .

Pharmacokinetics

It is known that this compound is a metabolite of oxycodone . Oxycodone is primarily metabolized via cytochrome P450 (CYP) 3A-mediated N-demethylation . The metabolites derived from this pathway, including this compound, account for 45% of the dose .

Result of Action

Given its structural similarity to known opioids, it is likely to have similar effects, such as analgesia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s metabolic state, and genetic factors affecting drug metabolism. For instance, the presence of CYP3A inducers or inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of oxycodone , and likely also its metabolites, including this compound.

Análisis Bioquímico

Biochemical Properties

Alpha-Noroxycodol is a product of the metabolic pathway of oxycodone, which is primarily mediated by cytochrome P450 (CYP) 3A It interacts with various enzymes and proteins in the body

Cellular Effects

It is known that the central opioid effects of oxycodone, from which Alpha-Noroxycodol is derived, are governed by the parent drug, with a negligible contribution from its circulating oxidative and reductive metabolites .

Molecular Mechanism

It is known that oxycodone, the parent drug, interacts predominantly with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas .

Metabolic Pathways

Alpha-Noroxycodol is a product of the metabolic pathway of oxycodone, which is primarily mediated by cytochrome P450 (CYP) 3A

Propiedades

IUPAC Name |

(4R,4aS,7S,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12+,15-,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWOOLJUSYSBAD-NZQXGWJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@H](CC5)O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344992 | |

| Record name | nor-6alpha-Oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116499-16-2 | |

| Record name | nor-6alpha-Oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)

![N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide](/img/structure/B593701.png)

![Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B593704.png)

![Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate](/img/structure/B593705.png)

![Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt](/img/no-structure.png)

![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)

![Sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B593713.png)

![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)